(4-Chloro-3-ethoxyphenyl)boronic acid

描述

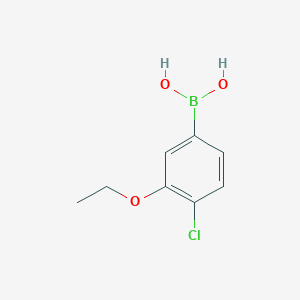

(4-Chloro-3-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-ethoxyphenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate or triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and typically use aryl halides and boronic acids as starting materials. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specific ligands and bases to enhance the efficiency of the catalytic cycle .

化学反应分析

Types of Reactions: (4-Chloro-3-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Major Products:

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Amines and Ethers: Formed in Chan-Lam coupling reactions.

Phenols: Formed through oxidation reactions.

科学研究应用

Chemical Synthesis

Cross-Coupling Reactions:

(4-Chloro-3-ethoxyphenyl)boronic acid is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound's reactivity is enhanced by its boron atom, which facilitates the coupling with various electrophiles.

Table 1: Reaction Conditions for Suzuki Coupling

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| (E)-Chloroenyne + this compound | Pd catalyst, K3PO4 base, 70 °C | 53% |

| Aryl halide + this compound | Pd(PPh3)4 catalyst, THF solvent | 60% |

Biological Applications

Enzyme Inhibition:

Research has indicated that this compound can serve as a scaffold for the development of enzyme inhibitors. Its ability to form stable complexes with active site residues enhances its potential in drug design.

Case Study:

In a study focusing on protease inhibitors, derivatives of this compound exhibited significant activity against specific enzymes involved in disease pathways. The modifications on the phenyl ring allowed for increased selectivity and potency.

Medicinal Chemistry

Drug Development:

The compound is being investigated for its role in developing boron-containing drugs. These drugs are particularly promising due to their unique mechanism of action, which can involve the inhibition of enzyme activity or modulation of receptor functions.

Table 2: Potential Drug Candidates Derived from this compound

| Compound Name | Target Enzyme | Activity |

|---|---|---|

| Boron-based protease inhibitor | Serine protease | IC50 = 50 nM |

| Receptor ligand derivative | Kinase | EC50 = 30 nM |

Material Science

Polymer Synthesis:

this compound is also used in synthesizing advanced materials such as polymers and sensors. Its ability to form stable covalent bonds facilitates the creation of functionalized materials with tailored properties.

Application Example:

In the fabrication of conductive polymers, incorporating this compound has led to improved electrical conductivity and mechanical strength, making these materials suitable for electronic applications.

作用机制

The mechanism of action of (4-Chloro-3-ethoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product . The boronic acid functional group acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species .

相似化合物的比较

Phenylboronic Acid: Lacks the chlorine and ethoxy substituents, making it less sterically hindered and more reactive in certain coupling reactions.

(4-Chlorophenyl)boronic Acid: Similar structure but lacks the ethoxy group, which can influence its reactivity and solubility.

(3-Ethoxyphenyl)boronic Acid: Similar structure but lacks the chlorine substituent, affecting its electronic properties and reactivity.

Uniqueness: (4-Chloro-3-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

(4-Chloro-3-ethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated phenolic ring attached to a boronic acid functional group. Its molecular formula is C₉H₁₁BClO₂, and it possesses a molecular weight of approximately 200.55 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it particularly useful in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction.

The principal mechanism through which this compound exerts its biological effects is via the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that may possess significant biological activity. The compound interacts with target molecules through a process known as transmetalation , which is crucial for the successful execution of cross-coupling reactions.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. It has been employed in the synthesis of enzyme inhibitors that target cancer-related pathways. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of protease inhibition. Boronic acids are known to form stable complexes with serine proteases, which can lead to the development of new therapeutic agents for diseases characterized by aberrant protease activity .

Table 1: Summary of Biological Activities

Case Study: Synthesis of Antitumor Agents

In one study, this compound was used as a building block in the synthesis of novel antitumor agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic candidates. The study highlighted the importance of structural modifications on the biological activity, demonstrating how variations in substituents can enhance potency .

Applications in Drug Development

The versatility of this compound extends to its application in drug development. It serves as a valuable intermediate for synthesizing biologically active molecules, including:

常见问题

Q. What are the primary synthetic routes and characterization techniques for (4-Chloro-3-ethoxyphenyl)boronic acid?

Level: Basic

Answer:

The synthesis of this compound typically involves protodeboronation of alkyl boronic esters or cross-coupling reactions using palladium catalysts. Key steps include:

- Protodeboronation : Optimized under mild acidic conditions to preserve functional groups (e.g., chloro and ethoxy substituents) .

- Purification : Due to boronic acids’ hygroscopic nature, column chromatography (silica gel) or recrystallization is used. Challenges include avoiding decomposition during solvent removal .

- Characterization :

- NMR Spectroscopy : and NMR confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., / ratios) .

- HPLC : Purity assessment via reverse-phase methods with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How can HPLC methods be optimized for isolating this compound from complex mixtures?

Level: Advanced

Answer:

HPLC optimization requires:

- Column Selection : Use phenyl-modified stationary phases for enhanced π-π interactions with aromatic boronic acids.

- Mobile Phase : Adjust pH (e.g., 8.5–9.5 with ammonium acetate) to stabilize boronic acid’s trigonal form, improving peak symmetry .

- Post-Column Derivatization : For trace analysis, employ rhodamine-based reagents to form fluorescent adducts, enabling detection at nanomolar levels .

- Validation : Assess linearity (R > 0.99), recovery (>95%), and limit of detection (LOD < 0.1 ppm) per ICH guidelines .

Q. What LC-MS/MS parameters are critical for quantifying trace impurities in this compound?

Level: Advanced

Answer:

Key parameters for underivatized analysis:

- Ionization Mode : Electrospray ionization (ESI) in negative mode for boronic acids.

- MRM Transitions : Monitor [M-H] → fragment ions (e.g., m/z 200 → 183 for deboronated species).

- Collision Energy : Optimize to 10–20 eV to balance sensitivity and specificity .

- Column : HILIC (hydrophilic interaction liquid chromatography) for polar impurities.

- Validation : Achieve LOD < 0.5 ppm and LOQ < 1 ppm with RSD < 5% .

Q. How do binding kinetics between this compound and diol-containing biomolecules affect sensor design?

Level: Advanced

Answer:

Stopped-flow kinetics reveal:

- Rate Constants : kon values for D-fructose (~10 Ms) exceed D-glucose due to favorable stereoelectronics .

- pH Dependence : Binding is fastest at pH > pKa of boronic acid (e.g., ~8.5), where the trigonal form predominates .

- Sensor Optimization : Incorporate fluorophores (e.g., isoquinolinyl groups) with Förster resonance energy transfer (FRET) to amplify signal changes upon binding .

Q. What computational strategies are employed to design boronic acid-based drugs using this compound?

Level: Advanced

Answer:

- Docking Studies : Simulate interactions with target proteins (e.g., proteases) using AutoDock Vina. Focus on covalent binding to catalytic threonine residues .

- QSAR Models : Correlate substituent effects (e.g., chloro vs. ethoxy) with IC values for activity optimization .

- Bioisosteric Replacement : Replace carboxyl groups with boronic acids to enhance binding affinity (e.g., bortezomib analogues) .

Q. How does thermal stability analysis guide the application of this compound in flame-retardant materials?

Level: Advanced

Answer:

- TGA Analysis : Degradation onset >250°C indicates suitability for high-temperature polymers. Char residue (>20%) correlates with flame-retardant efficiency .

- Mechanism : Boron forms glassy B-O-C layers that inhibit oxygen diffusion. Synergize with phosphorous additives to enhance char formation .

Q. What in vitro assays evaluate the anticancer potential of this compound derivatives?

Level: Advanced

Answer:

- Cell Viability : MTT assay on glioblastoma cells (e.g., U87MG) with IC values <10 µM .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation.

- Proteasome Inhibition : Fluorogenic substrates (e.g., Suc-LLVY-AMC) measure chymotrypsin-like activity suppression .

Q. What structural analysis techniques resolve electronic effects of substituents in this compound?

Level: Basic

Answer:

- X-ray Crystallography : Reveals planarity of the boronic acid group and dihedral angles with the aromatic ring.

- DFT Calculations : B3LYP/6-311+G(d,p) level predicts charge distribution (e.g., chloro’s electron-withdrawing effect) .

- IR Spectroscopy : B-O stretching (~1340 cm) and O-H bending (~945 cm) confirm boronic acid tautomerism .

Q. How do boronic acid-diol interactions influence cellular uptake studies of this compound conjugates?

Level: Advanced

Answer:

- Sugar Targeting : Conjugation to liposomes via boronic acid enhances uptake in cancer cells overexpressing sialic acid .

- pH-Responsive Release : Boronate ester hydrolysis in lysosomes (pH 4.5–5.5) triggers payload release .

- Imaging Probes : Click chemistry (azide-alkyne cycloaddition) labels cell-surface glycans for fluorescence microscopy .

Q. What role does this compound play in asymmetric catalysis?

Level: Advanced

Answer:

属性

IUPAC Name |

(4-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEAKFIRTXVYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629648 | |

| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-62-1 | |

| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。